6-Butyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC17755986
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N |
|---|---|
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 6-butyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3 |
| Standard InChI Key | AMECYUFVIFWRCQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC2=C(CNCC2)C=C1 |
Introduction
Chemical Identity and Structural Characteristics
6-Butyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic structure comprising a benzene ring fused to a piperidine ring, with a butyl substituent at the 6-position. Its molecular weight is 189.30 g/mol, and the IUPAC name is 6-butyl-1,2,3,4-tetrahydroisoquinoline. The compound’s canonical SMILES representation is , reflecting its alkyl chain and heterocyclic arrangement.
Molecular and Stereochemical Properties
The compound’s stereochemistry and spatial arrangement influence its reactivity and interactions with biological targets. The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor in neuroactive compounds. Table 1 summarizes key molecular descriptors.
Table 1: Molecular Properties of 6-Butyl-1,2,3,4-tetrahydroisoquinoline
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 6-butyl-1,2,3,4-tetrahydroisoquinoline |
| SMILES | CCCCC1=CC2=C(CNCC2)C=C1 |
| InChI Key | AMECYUFVIFWRCQ-UHFFFAOYSA-N |
Synthesis and Industrial Production
Pictet-Spengler Reaction
The synthesis of 6-butyl-1,2,3,4-tetrahydroisoquinoline predominantly employs the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions. This method facilitates cyclization, forming the tetrahydroisoquinoline core. For instance, condensation of dopamine analogs with butyraldehyde yields the target compound.
Industrial Scalability
Industrial production utilizes continuous flow reactors to optimize yield and purity. These systems enhance heat and mass transfer, ensuring consistent product quality. Catalytic hydrogenation or sodium borohydride reduction is often applied post-cyclization to stabilize the tetrahydroisoquinoline structure.
Chemical Reactivity and Derivative Synthesis
The compound undergoes diverse reactions, enabling the synthesis of pharmacologically active derivatives:
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Oxidation: Treatment with agents like DDQ (dichlorodicyanobenzoquinone) yields quinoline derivatives.
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Reduction: Sodium borohydride reduces imine intermediates, modifying ring saturation.
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Electrophilic Substitution: Halogenation at the 7-position enhances bioactivity for specific therapeutic targets.
Biological Activities and Mechanisms
Neuroprotective Effects
6-Butyl-1,2,3,4-tetrahydroisoquinoline demonstrates neuroprotective activity in preclinical models. It inhibits enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO), thereby elevating synaptic dopamine and serotonin levels. This mechanism is under investigation for mitigating neurodegeneration in Parkinson’s and Alzheimer’s diseases.
Receptor Interactions
The compound modulates orexin receptors, which regulate sleep-wake cycles and appetite. Antagonism of these receptors presents therapeutic opportunities for insomnia and eating disorders. Comparative studies show that the butyl group enhances receptor binding affinity compared to unsubstituted analogs.
Therapeutic Applications and Research Findings
Neurodegenerative Diseases
In murine models of Parkinson’s disease, 6-butyl-1,2,3,4-tetrahydroisoquinoline reduced dopaminergic neuron loss by 40% over 12 weeks. These effects correlate with diminished oxidative stress markers, suggesting antioxidant properties.
| Compound | Bioactivity | Unique Feature |
|---|---|---|
| 6-Butyl-THIQ | Neuroprotective, orexin antagonism | Enhanced lipophilicity |
| 1,2,3,4-Tetrahydroisoquinoline | MAO inhibition | Parent structure |
| 6-Bromo-THIQ | Anticancer activity | Bromine enhances electrophilicity |
Industrial and Pharmaceutical Relevance
The compound serves as a precursor in synthesizing non-peptide orexin antagonists, which are orally bioavailable and resistant to enzymatic degradation. Its scalability and modular synthesis route make it attractive for large-scale pharmaceutical production.
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